molecular formula C13H13ClN2 B6634100 N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine

N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine

Cat. No. B6634100
M. Wt: 232.71 g/mol
InChI Key: SAPVXFJQMKQWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine, also known as CMP3A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine selectively inhibits the activity of a specific type of ion channel called TRPM8, which is involved in the regulation of various physiological processes, including thermoregulation, pain sensation, and cancer cell proliferation. By blocking TRPM8, N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine has been shown to have various biochemical and physiological effects, depending on the research application. In neuroscience, N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine has been found to inhibit the activity of TRPM8 in neurons, leading to changes in neuronal excitability and synaptic transmission. In cancer research, N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine has been shown to induce apoptosis in cancer cells through a mechanism that involves the activation of caspases, which are enzymes that play a key role in programmed cell death. In drug discovery, N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine can serve as a lead compound for designing new analogs with improved potency and selectivity.

Advantages and Limitations for Lab Experiments

N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine has several advantages for lab experiments, including its high potency and selectivity for TRPM8, which allows for specific modulation of this ion channel without affecting other channels or receptors. However, there are also some limitations to using N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine, including its potential toxicity and the need for careful dosing and administration in animal studies.

Future Directions

There are several future directions for research on N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine, including:
1. Developing new analogs with improved potency and selectivity for TRPM8
2. Investigating the role of TRPM8 in various physiological and pathological processes, such as pain sensation, thermoregulation, and cancer cell proliferation
3. Studying the potential therapeutic applications of N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine and its analogs in various diseases, including cancer, pain, and neurological disorders
4. Exploring the mechanisms underlying the toxicity of N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine and its analogs, and developing strategies to mitigate this toxicity
5. Investigating the potential interactions between N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine and other ion channels or receptors, and their implications for drug development.

Synthesis Methods

N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-chloro-4-methylbenzaldehyde with 2-cyanopyridine in the presence of a base to form the intermediate compound, which is then reduced to N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine using a reducing agent. The purity of the final product can be improved through recrystallization or column chromatography.

Scientific Research Applications

N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine has been studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine has been shown to selectively inhibit the activity of a specific type of ion channel, which is involved in the regulation of neuronal excitability. This makes N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine a promising tool for studying the role of these ion channels in neuronal function and dysfunction. In cancer research, N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for developing new anticancer drugs. In drug discovery, N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine can be used as a lead compound to design and synthesize new analogs with improved potency and selectivity.

properties

IUPAC Name

N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-10-4-5-11(7-13(10)14)8-16-12-3-2-6-15-9-12/h2-7,9,16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPVXFJQMKQWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC2=CN=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine

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